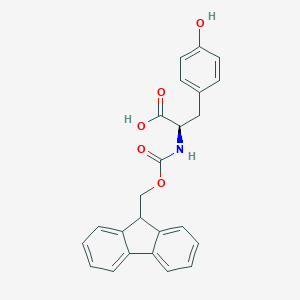

FMOC-D-TYR-OH

Descripción general

Descripción

FMOC-D-TYR-OH: is a derivative of the amino acid tyrosine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions. The D-configuration of tyrosine indicates that it is the enantiomer of the naturally occurring L-tyrosine.

Aplicaciones Científicas De Investigación

Chemistry: FMOC-D-TYR-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine: this compound is used in the synthesis of radiolabeled peptides for imaging and diagnostic purposes. It is also involved in the development of peptide-based vaccines and cancer therapeutics .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a reagent in various chemical processes. It is also used in the development of biomaterials and hydrogels .

Mecanismo De Acción

Target of Action

Fmoc-D-Tyrosine, also known as FMOC-D-TYR-OH, is primarily used in the field of peptide synthesis . It doesn’t have a specific biological target, but rather serves as a building block in the creation of complex peptide structures .

Mode of Action

The Fmoc (9-fluorenylmethoxycarbonyl) group in Fmoc-D-Tyrosine is a base-labile protecting group used in peptide synthesis . It protects the amino group during the synthesis process and is removed by a base, usually piperidine . This allows for the controlled step-by-step construction of the peptide chain .

Biochemical Pathways

Fmoc-D-Tyrosine is involved in the biochemical pathway of solid-phase peptide synthesis . It’s used to synthesize peptides, including ones of significant size and complexity . The exact pathways affected would depend on the specific peptide being synthesized.

Result of Action

The primary result of Fmoc-D-Tyrosine’s action is the successful synthesis of the desired peptide . The molecular and cellular effects would be determined by the specific peptide that Fmoc-D-Tyrosine is a part of.

Action Environment

The action of Fmoc-D-Tyrosine is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the synthesis and the stability of the Fmoc group . Proper storage conditions (2-8°C) are also important to maintain the stability of Fmoc-D-Tyrosine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of FMOC-D-TYR-OH typically involves the protection of the amino group of D-tyrosine with the Fmoc group. This can be achieved by reacting D-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group of D-tyrosine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: FMOC-D-TYR-OH undergoes several types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted tyrosine derivatives.

Comparación Con Compuestos Similares

Fmoc-L-tyrosine: The L-enantiomer of FMOC-D-TYR-OH, commonly used in SPPS.

Fmoc-D-phenylalanine: Another Fmoc-protected D-amino acid used in peptide synthesis.

Fmoc-L-phenylalanine: The L-enantiomer of Fmoc-D-phenylalanine, also used in SPPS.

Uniqueness: this compound is unique due to its D-configuration, which makes it useful in the synthesis of peptides with specific stereochemistry. This is particularly important in the development of peptide-based drugs and therapeutic agents, where the stereochemistry can significantly impact the biological activity and stability of the peptides .

Actividad Biológica

Introduction

FMOC-D-TYR-OH, or Fmoc-D-tyrosine (tBu) hydroxyl, is a protected form of the amino acid D-tyrosine, commonly used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a stable protection for the amino group, facilitating the synthesis of peptides with specific biological activities. This article explores the biological activities associated with this compound, including its implications in various research contexts, synthesis challenges, and potential applications.

This compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : 323.35 g/mol

- CAS Number : 118488-18-9

The compound is characterized by its hydrophobic properties due to the tBu (tert-butyl) group and the aromatic nature of the tyrosine side chain, which influences its interactions in biological systems.

This compound is primarily studied for its role in peptide synthesis and its subsequent biological activities. The biological activity of peptides containing D-tyrosine is often linked to their structural conformation and interaction with various receptors. For instance:

- Cell Signaling : D-tyrosine residues can participate in signaling pathways by modulating receptor interactions, particularly in neuropeptides and hormones.

- Antioxidant Properties : Tyrosine derivatives are known to exhibit antioxidant activity, which can protect cells from oxidative stress.

Case Studies

-

Peptide Synthesis and Antimicrobial Activity :

A study synthesized various peptides incorporating this compound to evaluate their antimicrobial properties. The presence of D-tyrosine was found to enhance the peptides' efficacy against certain bacterial strains. The cationic nature of some peptides increased their interaction with bacterial membranes, leading to improved antimicrobial activity . -

Neuropeptide Research :

In neuropeptide studies, this compound was utilized to explore its effects on neurotransmitter release. Peptides synthesized with D-tyrosine demonstrated altered binding affinities to receptors involved in mood regulation, suggesting potential applications in treating mood disorders . -

Plant Growth Regulation :

Research has indicated that peptides containing D-tyrosine can influence plant growth by acting as signaling molecules. For example, modifications involving this compound were shown to enhance protoplast regeneration in certain plant species, indicating its role in plant developmental processes .

Synthesis Challenges

The synthesis of peptides incorporating this compound often encounters challenges related to steric hindrance due to the bulky Fmoc group and the tBu protection. These factors can impede effective coupling during solid-phase peptide synthesis (SPPS). Researchers have reported difficulties in achieving high yields when attempting to couple this compound with other amino acids due to these steric effects .

Data Table: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Antimicrobial Peptides | Enhanced efficacy against bacterial strains | Increased membrane interaction due to cationic charge |

| Neuropeptide Interaction | Modulated neurotransmitter release | Altered receptor binding affinities |

| Plant Growth Regulation | Influenced protoplast regeneration | Enhanced signaling in plant developmental processes |

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZCTMTWRHEBIN-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426255 | |

| Record name | Fmoc-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-29-1 | |

| Record name | Fmoc-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.